JNJ-10198409 is a small molecule inhibitor that primarily targets the platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK), specifically the beta subtype (PDGFRβ). [, ] It exhibits potent inhibitory activity against PDGFRβ with an IC50 value of 0.0042 μM. [] JNJ-10198409 also demonstrates inhibitory activity against other tyrosine kinases, including c-ABL (IC50 = 22 nM) and c-Kit. []
This compound has been investigated as a potential therapeutic agent for various cancers, including neuroblastoma, leukemia, colon cancer, and glioblastoma. [, , , , ] Additionally, it has shown efficacy in preclinical models of diabetic nephropathy. []
One of the abstracts details the metabolism of JNJ-10198409 via N-glucuronidation. [, ] Three N-glucuronide metabolites were identified: N-amine-glucuronide (Glu-A), 1-N-pyrazole-glucuronide (Glu-B), and 2-N-pyrazole-glucuronide (Glu-C). [, ] These metabolites were generated by human UDP-glucuronosyltransferases (UGTs), specifically UGT1A enzymes, and were detected in rat, monkey, and human liver microsomes. [, ] Notably, Glu-B displayed resistance to β-glucuronidase. [, ]
JNJ-10198409 exerts its primary effect by inhibiting PDGFRβ tyrosine kinase activity, disrupting downstream signaling pathways. [, , , ] Specifically, it inhibits the phosphorylation of phospholipase Cγ1 (PLCγ1), a key downstream molecule in the PDGF-RTK signaling cascade. []
Beyond PDGFRβ, JNJ-10198409 also inhibits c-ABL and c-Kit kinases. [] In leukemia cells, it induces apoptosis and G2/M cell cycle arrest. [] In glioblastoma cells, it disrupts both PDGFR and IGF-1R signaling, leading to reduced Akt and Erk 1/2 phosphorylation, ultimately causing G2/M cell cycle arrest and cell death. []
In the context of diabetic nephropathy, JNJ-10198409 has been shown to block high glucose-induced activation of PDGFRβ, Akt, and mTORC1 signaling in renal proximal tubular epithelial cells. [] This inhibition subsequently suppresses high glucose-induced expression of collagen I (α2), a key contributor to renal fibrosis. []
a) Neuroblastoma: JNJ-10198409 demonstrates potent and selective cytotoxic and cytostatic activity against neuroblastoma cell lines, inducing apoptosis without affecting the growth of primary pediatric neural crest-like stem cells. [, ]
b) Leukemia: JNJ-10198409 inhibits the proliferation of human leukemia cells by inducing apoptosis and G2/M cell cycle arrest. [] It shows efficacy in a nude mouse xenograft model of human chronic myeloid leukemia. []
c) Colon Cancer: JNJ-10198409 suppresses PDGF-RTK downstream signaling in vivo in a nude mouse xenograft model of human colon cancer. []
d) Glioblastoma: JNJ-10198409, alone or in combination with the IGF-1R inhibitor picropodophyllin, reduces cell proliferation and induces cell death in glioblastoma cell lines. []
e) Diabetic nephropathy: JNJ-10198409 attenuates renal fibrosis in a mouse model of diabetic nephropathy by inhibiting PDGFRβ-mediated Akt/mTORC1 signaling and collagen I (α2) expression. []
f) Mesenchymal Stem Cell Biology: JNJ-10198409 reverses transforming growth factor-β1 (TGF-β1)-induced stiffening of mesenchymal stem cells by blocking PDGFR signaling, highlighting the crosstalk between TGF-β1 and PDGF pathways. []
g) Pancreatic Cell Biology: JNJ-10198409 inhibits platelet-derived growth factor BB (PDGF-BB)-induced dispersal of pancreatic epithelial cell clusters, suggesting its potential in regulating epithelial-mesenchymal transition. []
Optimization of Pharmacokinetic Properties: Improving the solubility and bioavailability of JNJ-10198409 could enhance its therapeutic potential. []
Combination Therapies: Exploring JNJ-10198409 in combination with other anticancer agents, such as chemotherapy or targeted therapies, could potentially enhance its efficacy. [, ]
Mechanism of Action in Different Cell Types: Investigating the detailed molecular mechanisms underlying the effects of JNJ-10198409 in various cell types and disease models could provide valuable insights for developing more targeted therapies. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: